molecular formula C12H9FO B8690824 2-Phenyl-4-fluorophenol

2-Phenyl-4-fluorophenol

Cat. No. B8690824
M. Wt: 188.20 g/mol
InChI Key: PODDZNLTRWYIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589042B2

Procedure details

After adding 2-bromo-4-fluorophenol (4.16 g, 20.32 mmol, Aldrich) into a flask, nitrogen flow is allowed into the flask. Then, palladium acetate (0.22 g, 1.02 mmol), potassium phosphate (21.00 g, 91.19 mmol), phenylboronic acid (2.97 g, 24.36 mmol), triphenylphosphine (0.80 g, 3.06 mmol) were added into the flask. Dimethoxyethane (32 ml) and distilled water (8 ml) were added thereto and stirred thoroughly. The mixture was heated to 50° C. and stirred for 6 hours. When the reaction is over, the mixture was allowed to cool at a room temperature, and then the organic layer was separated from the mixture by using diethylether (10 ml×3) and water. After adding magnesium sulfate to the separated organic layer, it was stirred for 30 minutes. The mixture was filtered and volatile materials of the mixture were then removed. The residue was added in a dried flask and dissolved in methylenechloride. After decreasing the temperature up to −78° C., boron tribromide (30.48 ml of 1.0M solution in methylenechloride, Aldrich) was slowly dropped thereon. When the dropped boron tribromide settled down, it was then allowed to react for 1 hour, and the temperature of the mixture was raised at a room temperature, and then stirred for 12 hours. An organic layer was separated from the obtained product by using diethylether (10 ml×3) and water, and then the organic layer was stirred for 30 minutes with added magnesium sulfate. After filtration, the volatile materials were removed, and then the resulting product was purified through a chromatography column packed with silica gel using hexane and methylchloride (1.5:1) as mobile phase. Then, after removing the volatiles, 3.76 g of white solid was obtained.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:18]1([C:2]2[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=2[OH:9])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.22 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Dimethoxyethane (32 ml) and distilled water (8 ml)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool at a room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the mixture
ADDITION
Type
ADDITION
Details
After adding magnesium sulfate to the separated organic layer, it
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
volatile materials of the mixture were then removed
ADDITION
Type
ADDITION
Details
The residue was added in a dried flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylenechloride
CUSTOM
Type
CUSTOM
Details
up to −78° C., boron tribromide (30.48 ml of 1.0M solution in methylenechloride, Aldrich)
ADDITION
Type
ADDITION
Details
was slowly dropped
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was raised at a room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
An organic layer was separated from the obtained product
STIRRING
Type
STIRRING
Details
the organic layer was stirred for 30 minutes with added magnesium sulfate
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed
CUSTOM
Type
CUSTOM
Details
the resulting product was purified through a chromatography column
CUSTOM
Type
CUSTOM
Details
Then, after removing the volatiles

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.